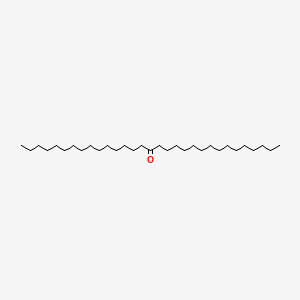

16-Hentriacontanone

Beschreibung

Eigenschaften

IUPAC Name |

hentriacontan-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRFDARCMOHDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198239 | |

| Record name | Palmitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-73-8 | |

| Record name | 16-Hentriacontanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hentriacontanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hentricontan-16-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-HENTRIACONTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR7I8IC3NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 83 °C | |

| Record name | Palmitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of Palmitone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitone, also known as hentriacontan-16-one, is a symmetrical long-chain aliphatic ketone. It is a naturally occurring compound found predominantly in the cuticular waxes of various plants. This technical guide provides a comprehensive overview of the known natural sources of palmitone, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its potential biological activities and biosynthetic pathways.

Natural Occurrence of Palmitone

Palmitone has been identified as a component of the epicuticular wax in a variety of plant species. The primary function of this waxy layer is to protect the plant from environmental stressors such as water loss, UV radiation, and pathogens.

Key Natural Sources:

-

Plants:

-

Colocasia esculenta (Taro): Found in the leaf wax.[1]

-

Annona diversifolia (Ilama): Isolated from the leaves.[2][3]

-

Allium porrum (Leek): Accumulates in the leaves, with its concentration increasing significantly during development.

-

Allium cepa (Onion): A component of the protective epidermal layer.[2]

-

Solanum tuberosum (Potato): Reported as a constituent.[4]

-

Litsea sericea: A known source of the compound.

-

Tulbaghia violacea (Society garlic): Found in its cuticular wax.

-

Adiantum lunulatum (Walking maidenhair fern): A constituent of its surface waxes.

-

-

Insects: While not a primary source, palmitone and related long-chain ketones are found in the cuticular waxes of some insects, where they play a role in preventing desiccation and may be involved in chemical communication.

Quantitative Data on Palmitone Concentration

Quantitative analysis of palmitone in various natural sources is an emerging area of research. The available data highlights significant variation in concentration depending on the plant species and developmental stage.

| Natural Source | Plant Part | Concentration (dry weight) | Method of Analysis |

| Colocasia esculenta (Taro) | Leaves | 402 ± 63 µg/g | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Allium porrum (Leek) | Leaves | >1000-fold increase during development | Not specified |

Experimental Protocols

The extraction and analysis of the long-chain, non-polar compound palmitone require specific methodologies. Below are detailed protocols for its extraction, identification, and quantification.

Protocol 1: Extraction of Palmitone from Plant Leaves

This protocol is based on the methods used for the bio-guided fractionation of Annona diversifolia leaves.

1. Sample Preparation:

- Harvest fresh, healthy leaves.

- Wash the leaves with distilled water to remove any surface contaminants and blot dry.

- Air-dry the leaves in a well-ventilated area or use a lyophilizer to remove all moisture.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

- Place the powdered leaf material (e.g., 100 g) in a large flask.

- Add a non-polar solvent such as n-hexane or ethanol (e.g., 500 mL) to the flask, ensuring the powder is fully submerged.

- Macerate the mixture at room temperature for 48-72 hours with occasional agitation.

- Alternatively, perform a Soxhlet extraction for 6-8 hours for more efficient extraction.

3. Filtration and Concentration:

- Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

- Wash the residue with a small amount of the same solvent to ensure complete recovery of the extract.

- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

4. Fractionation (Optional for purification):

- The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate palmitone.

Protocol 2: Quantification of Palmitone by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Derivatization (if necessary):

- For GC-MS analysis of ketones, derivatization is typically not required. However, for analysis of other wax components, silylation can be performed to improve volatility.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 280°C.

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 2 minutes.

- Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

- Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

- MSD Transfer Line Temperature: 290°C.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600.

3. Identification and Quantification:

- Identification: Palmitone (hentriacontan-16-one) is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of palmitone will show a characteristic molecular ion peak (M+) at m/z 450.8 and fragmentation patterns corresponding to the loss of alkyl chains.

- Quantification: Prepare a calibration curve using a certified standard of palmitone at various concentrations. The concentration of palmitone in the sample is determined by comparing the peak area of the analyte to the calibration curve. An internal standard (e.g., a long-chain alkane not present in the sample) should be used for accurate quantification.

Biosynthesis of Palmitone

The precise biosynthetic pathway of palmitone (hentriacontan-16-one) has not been fully elucidated. However, it is understood to be derived from the general pathway of very-long-chain fatty acid (VLCFA) and cuticular wax biosynthesis in plants.

The proposed pathway involves the head-to-head condensation of two molecules of palmitic acid (C16), followed by decarboxylation and reduction steps.

Potential Signaling Pathways and Biological Activity

While the signaling pathways of palmitone in plants are currently unknown, studies on its effects in animal models have provided some initial insights into its potential biological activities. Palmitone isolated from Annona diversifolia has demonstrated anticonvulsant and anxiolytic-like effects. The pharmacological profile suggests a possible interaction with the GABAergic system and serotonin (5-HT1A) receptors.

The following diagram illustrates a hypothetical signaling pathway for the anxiolytic effects of palmitone based on these preliminary findings.

References

- 1. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

16-Hentriacontanone in Plant Cuticular Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hentriacontanone, also known as palmitone, is a very-long-chain symmetrical ketone (C31H62O) found as a component of the cuticular wax of various plants.[1][2] This protective waxy layer on the epidermis of aerial plant tissues serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogens.[3][4] The composition and abundance of cuticular wax components, including this compound, can vary significantly between plant species, organs, and developmental stages, and are influenced by environmental conditions.[5] This technical guide provides an in-depth overview of this compound in plant cuticular wax, focusing on its quantitative distribution, biosynthesis, and the experimental protocols for its analysis.

Data Presentation: Quantitative Abundance of this compound and Related Ketones

The concentration of this compound and other related ketones varies widely across different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data to facilitate comparison.

| Plant Species | Organ | Compound | Quantity | Reference(s) |

| Allium cepa (Onion) | Leaf | This compound | Major component, quantitative variation determines waxy vs. glossy phenotype. | |

| Allium porrum (Leek) | Leaf | This compound | Accumulation increases over 1000-fold along the length of the leaf. | |

| Allium fistulosum | Leaf | This compound | Significantly reduced in 'glossy' mutant compared to wild type. | |

| Arabidopsis thaliana | Stem | Ketones (total) | ~6.0 µg/cm² | |

| Pisum sativum (Pea) | Leaf (abaxial) | Hentriacontane (precursor) | ~63% of epicuticular wax |

Note: Data for some species is presented for total ketones or closely related precursors due to the limited availability of specific quantitative data for this compound across a wide range of plants.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the fatty acid synthesis pathway and occurs primarily in the endoplasmic reticulum of epidermal cells. It is part of the broader cuticular wax biosynthetic pathway, specifically the alkane-forming (or decarbonylation) pathway.

The key steps are:

-

De novo synthesis of C16 and C18 fatty acids in the plastids.

-

Elongation of fatty acids in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to produce very-long-chain fatty acids (VLCFAs).

-

Conversion of VLCFAs to alkanes via the alkane-forming pathway. This involves the enzymes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).

-

Hydroxylation of alkanes to form secondary alcohols, which are then oxidized to ketones. The enzyme MID-CHAIN ALKANE HYDROXYLASE1 (MAH1), a cytochrome P450-dependent monooxygenase, is responsible for this step.

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Regulation of Cuticular Wax Biosynthesis

The production of cuticular waxes, including this compound, is tightly regulated at the transcriptional level by various transcription factors. These regulatory networks allow the plant to modulate wax production in response to developmental cues and environmental stresses such as drought.

Key transcription factors include:

-

WIN1/SHN1: An AP2/ERF-type transcription factor that activates the expression of wax biosynthetic genes.

-

MYB96: A MYB transcription factor that mediates abscisic acid (ABA) signaling during drought stress and upregulates wax biosynthesis genes.

Visualizing the Regulatory Pathway

Caption: Transcriptional regulation of cuticular wax biosynthesis.

Experimental Protocols

Extraction of Cuticular Wax

This protocol describes a general method for the extraction of total cuticular wax from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (or hexane)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Excise fresh leaves and measure their surface area for later quantification.

-

Immerse the leaves in a known volume of chloroform in a glass vial. The immersion time should be brief (e.g., 30-60 seconds) to minimize extraction of intracellular lipids.

-

Gently agitate the vial during immersion.

-

Remove the leaves from the solvent.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

-

The dried wax residue can then be redissolved in a known volume of solvent for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying the components of complex wax mixtures.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injector Temperature: 280-300°C.

-

Oven Temperature Program: An initial temperature of 50-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to 320°C, with a final hold period.

-

MS Detector: Electron ionization (EI) at 70 eV.

Procedure:

-

Sample Preparation: Dissolve the dried wax extract in a suitable solvent (e.g., chloroform or hexane). An internal standard (e.g., n-tetracosane) should be added for accurate quantification.

-

Injection: Inject an aliquot of the sample into the GC.

-

Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 239.

-

Quantify the amount of this compound by comparing the peak area to that of the internal standard and a calibration curve prepared with a pure standard of this compound.

-

Visualizing the Experimental Workflow

Caption: Workflow for analysis of this compound.

Conclusion

This compound is a significant component of the cuticular wax in many plant species, playing a role in the plant's interaction with its environment. Its biosynthesis is intricately linked to the general pathway for very-long-chain fatty acid metabolism and is subject to complex transcriptional regulation. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this and other cuticular wax components, which is essential for advancing our understanding of plant surface chemistry and its potential applications in agriculture and drug development.

References

- 1. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Significance of 16-Hentriacontanone in Plant Physiology and Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hentriacontanone, a long-chain symmetrical ketone, is a significant component of the cuticular wax in numerous plant species. This technical guide synthesizes the current understanding of the biological roles of this compound in plants, with a focus on its contribution to plant defense against environmental stressors. While research into its specific signaling pathways is ongoing, this document outlines its established functions, presents quantitative data on its accumulation, details experimental protocols for its analysis, and proposes a putative signaling pathway based on current knowledge of cuticular wax components and very-long-chain fatty acids (VLCFAs). This guide serves as a comprehensive resource for researchers investigating plant-derived compounds for applications in agriculture and drug development.

Introduction

This compound (also known as palmitone) is a 31-carbon symmetrical aliphatic ketone (C31H62O)[1]. It is a naturally occurring compound found in the protective epicuticular wax layer of various plants[1]. This waxy coating is the first line of defense for plants against a multitude of environmental challenges, including drought, UV radiation, and pathogen attack[2]. The composition and morphology of the cuticular wax are critical to its protective function, and long-chain ketones like this compound play a crucial role in determining the properties of this barrier. While extensive research has been conducted on the pharmacological properties of this compound in animal models, its precise biological roles and signaling mechanisms within plants are areas of active investigation. This guide aims to consolidate the existing plant-specific research and provide a framework for future studies.

Natural Occurrence of this compound in Plants

This compound has been identified in a diverse range of plant species, highlighting its widespread importance in the plant kingdom. Its presence is predominantly in the cuticular wax of leaves and stems.

Table 1: Documented Presence of this compound in Various Plant Species

| Plant Species | Family | Common Name | Reference(s) |

| Allium cepa | Amaryllidaceae | Onion | [1] |

| Allium porrum | Amaryllidaceae | Leek | [3] |

| Solanum tuberosum | Solanaceae | Potato | |

| Piper nigrum | Piperaceae | Black Pepper | |

| Adiantum caudatum | Pteridaceae | Walking Maidenhair Fern | |

| Adiantum incisum | Pteridaceae | ||

| Aesculus indica | Sapindaceae | Indian Horse Chestnut | |

| Aloe vera | Asphodelaceae | Aloe Vera | |

| Alternanthera sessilis | Amaranthaceae | Sessile Joyweed | |

| Annona diversifolia | Annonaceae | Ilama | |

| Litsea sericea | Lauraceae | ||

| Tulbaghia violacea | Amaryllidaceae | Society Garlic |

Biological Functions in Plants

The primary biological role of this compound in plants is intrinsically linked to its function as a major component of the epicuticular wax. This protective layer is crucial for plant survival and interaction with the environment.

Role in Plant Defense

The cuticular wax, rich in compounds like this compound, forms a physical barrier that protects plants from various biotic and abiotic stresses.

-

Abiotic Stress Tolerance: The hydrophobic nature of the wax layer, contributed to by long-chain ketones, is essential for preventing non-stomatal water loss, a critical factor in drought tolerance. It also provides protection against UV radiation and temperature fluctuations. The reduction of these compounds has been correlated with increased susceptibility to environmental stressors.

-

Biotic Stress Resistance: The crystalline structure of the epicuticular wax can deter insect herbivores by creating a slippery surface or by interfering with their feeding mechanisms. Furthermore, the wax layer can prevent the adhesion and germination of fungal spores, thereby reducing the incidence of disease. Very-long-chain fatty acids (VLCFAs), the precursors of this compound, are known to be involved in plant defense against pathogens.

Quantitative Data on Accumulation

A study on the expanding leaves of leek (Allium porrum) provides significant quantitative insight into the accumulation of this compound during leaf development.

Table 2: Accumulation of this compound in Expanding Leek Leaves

| Leaf Segment (distance from base) | Total Wax Load (µg/cm²) | This compound Accumulation (nmol/cm²) | Fold Increase in this compound |

| Bottom | Low | < 0.01 | - |

| Middle | Moderate | ~1.0 | > 100 |

| Top | High | > 2.0 | > 1000 |

Data adapted from a study on epicuticular wax accumulation in leek leaves, which demonstrated a more than 1000-fold increase in hentriacontan-16-one accumulation along the length of the leaf.

This dramatic increase in this compound levels correlates with the maturation of the leaf tissue and the establishment of a robust protective cuticle.

Biosynthesis and Putative Signaling

Biosynthesis

This compound is derived from very-long-chain fatty acids (VLCFAs). The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex. The biosynthesis of long-chain ketones is thought to proceed through the decarboxylation pathway. The study on leek leaves showed that peak microsomal fatty acid elongation activity precedes the onset of wax accumulation, supporting the role of VLCFA biosynthesis in providing precursors for this compound synthesis.

Caption: Simplified biosynthetic pathway of this compound.

Putative Signaling Pathway in Plant Stress Response

While a direct signaling pathway for this compound has not been elucidated, its role as a key component of the cuticular wax suggests its involvement in stress-induced signaling. The cuticle itself can act as a source of signals, and alterations in its integrity can trigger downstream defense responses.

References

An In-depth Technical Guide on the Discovery and History of Dipentadecyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentadecyl ketone, also known as 16-hentriacontanone or palmitone, is a long-chain symmetrical ketone that has garnered interest in the scientific community due to its natural occurrence and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of Dipentadecyl ketone, with a focus on its anticonvulsant effects.

Discovery and History

While the exact first isolation of Dipentadecyl ketone is not definitively documented in readily available literature, the pioneering work on long-chain hydrocarbons and related compounds by A. C. Chibnall and his collaborators in the early 20th century laid the groundwork for the identification of such molecules. Their research on the components of plant cuticular waxes, including the alkane hentriacontane, was instrumental in the characterization of long-chain aliphatic compounds.[1][2][3] The related β-diketone, hentriacontane-14,16-dione, has also been identified in plant waxes.[4]

Dipentadecyl ketone is a natural product found in the cuticular waxes of various plants, including the onion (Allium cepa), where it is a primary component of the protective epidermal layer. It has also been identified as a constituent of Tulbaghia violacea and Adiantum lunulatum.

Physicochemical Properties

Dipentadecyl ketone is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 502-73-8 | |

| Molecular Formula | C31H62O | |

| Molecular Weight | 450.82 g/mol | |

| Melting Point | 82-86 °C | |

| Boiling Point | 499.5 °C at 760 mmHg | |

| Density | 0.838 g/cm³ | |

| Solubility | Soluble in chloroform | |

| Synonyms | This compound, Palmitone, Di-n-pentadecyl ketone |

Table 1: Physicochemical Properties of Dipentadecyl Ketone

Experimental Protocols

Synthesis of Dipentadecyl Ketone via Ketonic Decarboxylation of Palmitic Acid

Dipentadecyl ketone can be synthesized through the ketonic decarboxylation of palmitic acid. This method involves heating two equivalents of the carboxylic acid, which results in the formation of a symmetrical ketone, carbon dioxide, and water. The reaction is typically facilitated by a metal catalyst.

Materials:

-

Palmitic acid

-

Zirconia-based catalyst (e.g., MnO2/ZrO2)

-

High-temperature reaction vessel

-

Solvent for purification (e.g., chloroform)

Procedure:

-

Catalyst Preparation: A zirconia-supported manganese oxide catalyst can be prepared via a deposition-precipitation method, followed by calcination at 550 °C.

-

Reaction Setup: In a suitable reaction vessel, add pristine palmitic acid and the catalyst. A catalyst loading of 5% (w/w) relative to the palmitic acid is recommended.

-

Reaction Conditions: Heat the mixture to 340 °C and maintain this temperature for 3 hours with continuous stirring.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield Dipentadecyl ketone.

Evaluation of Anticonvulsant Activity

The anticonvulsant properties of Dipentadecyl ketone can be assessed using established rodent models of seizures, such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests.

Materials:

-

Dipentadecyl ketone

-

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in saline)

-

Positive control anticonvulsant drugs (e.g., Phenytoin for MES, Ethosuximide for scPTZ)

-

Male albino mice or rats

-

Electroconvulsive shock apparatus

-

Pentylenetetrazol (PTZ) solution

Procedure:

-

Animal Preparation: Acclimatize male albino mice or rats to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Prepare a suspension of Dipentadecyl ketone in the vehicle. Administer the test compound, vehicle (control), or a standard anticonvulsant drug to different groups of animals via intraperitoneal (i.p.) injection.

-

Maximal Electroshock (MES) Test:

-

Thirty minutes after drug administration, subject each animal to an electrical stimulus via corneal electrodes.

-

The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Thirty minutes after drug administration, inject a convulsive dose of PTZ subcutaneously.

-

Observe the animals for the onset and severity of seizures. The absence of clonic seizures for a defined period is considered the endpoint.

-

-

Data Analysis: Record the number of animals protected from seizures in each group. Calculate the median effective dose (ED50) for the anticonvulsant activity.

Biological Activity and Signaling Pathways

Dipentadecyl ketone has demonstrated significant biological activity, most notably its anticonvulsant and anxiolytic-like effects.

Anticonvulsant Mechanism

Preclinical studies suggest that the anticonvulsant properties of Dipentadecyl ketone may be mediated through its interaction with the serotonergic system, specifically the 5-HT1A receptors, rather than the GABAergic system which is a common target for many anticonvulsant drugs.

Activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs), can lead to neuronal hyperpolarization and a reduction in the firing rate of postsynaptic neurons. This is achieved through the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The proposed signaling pathway for the anticonvulsant effect of Dipentadecyl ketone is illustrated in the diagram below.

Caption: Proposed signaling pathway for the anticonvulsant action of Dipentadecyl ketone.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis of Dipentadecyl ketone and the screening of its anticonvulsant activity.

Caption: Experimental workflow for the synthesis of Dipentadecyl ketone.

Caption: Workflow for anticonvulsant screening of Dipentadecyl ketone.

Conclusion

Dipentadecyl ketone is a naturally occurring long-chain ketone with promising anticonvulsant properties. Its synthesis via ketonic decarboxylation of palmitic acid is a viable route for obtaining this compound for research purposes. Further investigation into its mechanism of action, particularly its interaction with the serotonergic system, could lead to the development of novel therapeutic agents for neurological disorders. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the full potential of this intriguing molecule.

References

16-Hentriacontanone: A Comprehensive Technical Guide

CAS Number: 502-73-8

Synonyms: Palmitone, Dipentadecyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Hentriacontanone, a long-chain symmetrical aliphatic ketone. It covers its chemical and physical properties, synthesis, spectroscopic data, and significant biological activities, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a waxy solid at room temperature, reflecting its long aliphatic chains. It is a naturally occurring compound found in the cuticular waxes of various plants. Its insolubility in water and solubility in nonpolar organic solvents are characteristic of its lipophilic nature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₆₂O | |

| Molecular Weight | 450.82 g/mol | |

| Melting Point | 82-86 °C | |

| Boiling Point | 499.5 °C at 760 mmHg | |

| Density | 0.838 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform | |

| Appearance | White to light yellow powder or crystals |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| FTIR | Characteristic C=O stretch for a saturated aliphatic ketone at ~1715 cm⁻¹ | |

| ¹H NMR | Signals corresponding to methyl (CH₃) and methylene (CH₂) protons of the long alkyl chains. A triplet at ~2.4 ppm is expected for the α-methylene protons adjacent to the carbonyl group. | Inferred from general principles of NMR spectroscopy |

| ¹³C NMR | A signal for the carbonyl carbon at ~210 ppm. Multiple signals in the aliphatic region (10-40 ppm) for the methyl and methylene carbons. | Inferred from general principles of NMR spectroscopy |

| GC-MS | A molecular ion peak (M⁺) at m/z 450. Key fragment ions at m/z 239. |

Synthesis

A common and efficient method for the synthesis of this compound is the catalytic ketonization of palmitic acid.

Experimental Protocol: Synthesis of this compound via Catalytic Ketonization

Objective: To synthesize this compound from palmitic acid using a transition metal oxide catalyst.

Materials:

-

Palmitic acid

-

Zirconia-supported manganese dioxide (MnO₂/ZrO₂) catalyst (5% loading)

-

High-temperature reactor equipped with a stirrer and nitrogen inlet/outlet

-

Heptane (for extraction and purification)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/acetone mixture)

Methodology:

-

Catalyst Preparation: The MnO₂/ZrO₂ catalyst is prepared via a deposition-precipitation method, followed by calcination at 550°C.

-

Reaction Setup: A high-temperature reactor is charged with pristine palmitic acid and 5% (w/w) of the MnO₂/ZrO₂ catalyst.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen gas to create an inert atmosphere. The reaction mixture is heated to 340°C with continuous stirring for 3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with heptane. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted palmitic acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound are confirmed using melting point analysis, FTIR, ¹H NMR, ¹³C NMR, and GC-MS.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its effects on the central nervous system being of particular interest.

Anxiolytic Activity

Preclinical studies have shown that this compound exhibits anxiolytic-like effects. Its mechanism of action is believed to be mediated, at least in part, through the serotonergic system, specifically by interacting with 5-HT1A receptors.

Experimental Protocol: Evaluation of Anxiolytic Activity using the Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

Elevated plus-maze: a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

-

Adult male mice or rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Positive control (e.g., Diazepam)

Methodology:

-

Drug Preparation: Prepare a solution or suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg). Prepare the positive control and vehicle-only solutions.

-

Animal Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound, the positive control, or the vehicle to the animals via intraperitoneal (i.p.) injection 30 minutes before testing.

-

EPM Test: Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the results from the this compound-treated group with the vehicle and positive control groups using appropriate statistical tests.

Caption: Workflow for the Elevated Plus-Maze test.

Anticonvulsant Activity

This compound has also been reported to possess anticonvulsant properties, suggesting its potential in the management of seizures.

Experimental Protocol: Evaluation of Anticonvulsant Activity using the Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To determine the anticonvulsant effect of this compound against chemically-induced seizures.

Animals:

-

Adult male mice or rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

-

Positive control (e.g., Sodium Valproate)

Methodology:

-

Drug Preparation: Prepare solutions/suspensions of this compound, the positive control, and the vehicle.

-

Animal Groups: Divide the animals into different groups: vehicle control, positive control, and this compound-treated groups at various doses.

-

Drug Administration: Administer the respective treatments to the animals (e.g., via i.p. injection) 30-60 minutes prior to PTZ administration.

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to each animal.

-

Observation: Immediately after PTZ injection, observe the animals for the onset and severity of seizures for a period of 30 minutes. The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.

-

Data Analysis: An increase in the latency to seizures and a decrease in the incidence and severity of seizures in the this compound-treated groups compared to the vehicle control group indicate anticonvulsant activity.

5-HT1A Receptor Signaling Pathway

The anxiolytic effects of this compound are linked to its interaction with the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

Upon binding of an agonist, such as this compound, the 5-HT1A receptor activates inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

Caption: 5-HT1A receptor signaling pathway.

Other Potential Applications

Beyond its effects on the central nervous system, this compound has been investigated for other potential therapeutic and industrial applications, including:

-

Insecticidal properties: It has shown activity against certain insect species.

-

Anti-cancer properties: Preliminary research suggests potential anti-proliferative effects in some cancer cell lines.

-

Bio-lubricants: Its long-chain structure makes it a candidate for use in the formulation of environmentally friendly lubricants.

Conclusion

This compound is a multifaceted long-chain ketone with promising biological activities. Its anxiolytic and anticonvulsant properties, mediated through the 5-HT1A receptor, make it a compelling candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. The synthetic route via catalytic ketonization of palmitic acid provides a viable method for its production for research and potential commercial purposes. Further studies are warranted to fully elucidate its mechanisms of action, safety profile, and therapeutic potential.

Disclaimer: this compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

An In-depth Technical Guide to 16-Hentriacontanone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Hentriacontanone, a long-chain symmetrical ketone with significant biological interest. This document details its physicochemical properties, synthesis protocols, and explores its multifaceted biological activities, including its potential as an anticonvulsant and anxiolytic agent.

Core Physicochemical and Molecular Data

This compound, also known as palmitone, is a naturally occurring ketone found in the cuticular waxes of various plants.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₆₂O | [1] |

| Molecular Weight | 450.8 g/mol | [1] |

| CAS Number | 502-73-8 | |

| Appearance | Solid | |

| Melting Point | 82 - 83 °C | |

| Synonyms | Palmitone, Dipentadecyl ketone | [1] |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the catalytic ketonization of palmitic acid. This process typically involves the use of a transition metal oxide catalyst supported on a zirconia-based material.[1]

Experimental Protocol: Catalytic Ketonization of Palmitic Acid

Objective: To synthesize this compound from palmitic acid using a supported transition metal oxide catalyst.

Materials:

-

Palmitic acid

-

Transition metal oxide on zirconia-based support (e.g., MnO₂/ZrO₂)

-

Reaction vessel suitable for high-temperature reactions

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Heating mantle and temperature controller

-

Magnetic stirrer

-

Analytical equipment for product characterization (e.g., GC-MS)

Procedure:

-

Catalyst Preparation: The catalyst is prepared via a deposition-precipitation method, followed by calcination at 550°C.

-

Reaction Setup: A 5% catalyst loading is added to pristine palmitic acid in a reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to 340°C for 3 hours under an inert atmosphere with continuous stirring.

-

Product Isolation and Purification: After the reaction, the mixture is cooled, and the solid product is isolated. Purification can be achieved through recrystallization or column chromatography.

-

Characterization: The final product is characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including anticonvulsant, anxiolytic-like, antioxidant, insecticidal, and anti-cancer properties.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in rodent models.

Objective: To assess the anticonvulsant activity of this compound against generalized tonic-clonic seizures.

Materials:

-

Male Swiss albino mice

-

This compound

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Positive control (e.g., Phenytoin)

-

Electroconvulsiometer with corneal electrodes

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Dosing: Animals are divided into groups and administered with the vehicle, this compound (at various doses, e.g., 30 mg/kg, i.p.), or the positive control.

-

Induction of Seizures: At a predetermined time after dosing (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

-

Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated and compared.

Anxiolytic-Like Activity

Studies suggest that this compound exhibits anxiolytic-like effects, potentially mediated by the serotonin 5-HT1A receptor.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

-

Male Swiss albino mice

-

This compound

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Positive control (e.g., Diazepam or Buspirone)

-

Elevated plus maze apparatus

Procedure:

-

Animal Acclimatization and Dosing: Similar to the MES test protocol.

-

EPM Test: At a specified time after dosing, each mouse is placed at the center of the elevated plus maze, facing an open arm.

-

Behavioral Recording: The behavior of the mouse is recorded for a set period (e.g., 5 minutes), noting the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Analytical Methodologies

The analysis of this compound, particularly in complex matrices like plant cuticular waxes, requires specific analytical workflows.

Workflow for Plant Cuticular Wax Analysis

Objective: To extract and quantify this compound from plant tissues.

Protocol Outline:

-

Extraction: Intact plant material (e.g., leaves) is immersed in an organic solvent (e.g., chloroform or hexane) to dissolve the cuticular waxes.

-

Fractionation: The crude wax extract is often fractionated using techniques like column chromatography to separate different compound classes (e.g., alkanes, ketones, alcohols).

-

Derivatization: For GC-MS analysis, polar functional groups may be derivatized (e.g., silylation) to improve volatility and chromatographic separation.

-

GC-MS Analysis: The fractions are analyzed by Gas Chromatography-Mass Spectrometry to identify and quantify the individual components, including this compound.

References

Unveiling the Therapeutic Potential of 16-Hentriacontanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hentriacontanone, a long-chain aliphatic ketone also known as Palmitone, is emerging as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anxiolytic-like, anti-inflammatory, anticancer, and anticonvulsant properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and visualizes key signaling pathways to support further research and development efforts.

Introduction

This compound (C₃₁H₆₂O) is a symmetrical ketone naturally found in various plant species.[1] Historically noted as a component of plant cuticular wax, recent scientific investigations have begun to uncover its potential pharmacological applications. This guide aims to consolidate the current understanding of its biological activities to facilitate further exploration by researchers and drug development professionals.

Anxiolytic-Like Activity

Recent studies have demonstrated that this compound exhibits significant anxiolytic-like effects in preclinical models. The mechanism of action appears to be distinct from traditional anxiolytics like benzodiazepines, suggesting a novel therapeutic pathway.

Quantitative Data

The anxiolytic-like effects of this compound have been quantified in various mouse behavioral models. The data from these studies are summarized in the table below.

| Experimental Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |

| Elevated Plus-Maze Test | 0.3, 1, 3, 10, 30 | Increased time spent in open arms by 50% to 199% compared to vehicle. | [2] |

| Exploratory Cylinder Test | 0.3, 1, 3, 10, 30 | Dose-dependent decrease in the number of rearings with an ED₅₀ of 0.79 mg/kg. | [2] |

| Hole-Board Test | 0.3, 1, 3, 10, 30 | Dose-dependent decrease in nose-poking behavior with an ED₅₀ of 9.07 mg/kg. | [2] |

Signaling Pathway

The anxiolytic-like effects of this compound are mediated through the serotonin 5-HT1A receptor.[3] This is in contrast to benzodiazepines, which act on the GABAergic system. The activation of the 5-HT1A receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and anxiolytic effects. The proposed signaling pathway is depicted below.

Figure 1: Proposed signaling pathway for the anxiolytic-like effect of this compound.

Experimental Protocols

The elevated plus-maze is a widely used model for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) to mice.

-

After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.

-

Record the time spent in and the number of entries into the open and enclosed arms for a 5-minute period.

-

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test is based on the innate aversion of rodents to brightly illuminated areas.

-

Apparatus: A box divided into a large, illuminated compartment and a small, dark compartment.

-

Procedure:

-

Administer the test compound or vehicle to mice.

-

Place the mouse in the center of the illuminated compartment.

-

Record the time spent in each compartment and the number of transitions between compartments over a 5-minute period.

-

-

Data Analysis: Anxiolytic activity is indicated by an increase in the time spent in the light compartment.

Anti-inflammatory Activity

While direct quantitative data for this compound is limited, studies on the structurally similar alkane, hentriacontane, provide valuable insights into its potential anti-inflammatory properties. Hentriacontane has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Quantitative Data (Hentriacontane)

| Assay Type | Concentrations/Doses | Key Findings | Reference |

| In-vitro (LPS-stimulated RAW 264.7 cells) | 1, 5, 10 µM | Significant reduction in inflammatory mediators. | |

| In-vivo (Carrageenan-induced paw edema in mice) | 1, 2, 5 mg/kg | Significant reduction in inflammation. |

Signaling Pathway

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of its activation leads to a downstream reduction in inflammatory cytokines and mediators. A related molecule, palmitoylethanolamide (PEA), has been shown to reduce inflammation by preventing the nuclear translocation of NF-κB.

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocol

This is a standard model for evaluating acute inflammation.

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Measure the initial paw volume of the animals using a plethysmometer.

-

Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticancer and Anticonvulsant Activities

While anticancer and anticonvulsant properties of this compound have been reported, there is currently a lack of specific quantitative data (e.g., IC₅₀ or ED₅₀ values) in the public domain. Further research is required to elucidate the mechanisms and therapeutic potential in these areas.

Proposed Experimental Protocol for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of anxiety disorders and inflammatory conditions. Its unique mechanism of action for anxiolysis via the 5-HT1A receptor warrants further investigation and could lead to the development of a new class of anxiolytic drugs with a potentially favorable side-effect profile.

Key areas for future research include:

-

Quantitative analysis of anticancer and anticonvulsant activities: Determining the IC₅₀ and ED₅₀ values in relevant models is crucial for understanding its therapeutic potential.

-

Detailed mechanistic studies: Elucidating the precise molecular interactions with the 5-HT1A receptor and the specific components of the NF-κB pathway that are modulated by this compound.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound is essential for its progression towards clinical applications.

This technical guide provides a foundational understanding of the known biological activities of this compound. It is intended to serve as a valuable resource for the scientific community to stimulate and guide future research into this promising natural product.

References

- 1. This compound | 502-73-8 | For Research Use [benchchem.com]

- 2. Palmitone isolated from Annona diversifolia induces an anxiolytic-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like Effects and Quantitative EEG Profile of Palmitone Induces Responses Like Buspirone Rather Than Diazepam as Clinical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

16-Hentriacontanone: A Natural Product Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

16-Hentriacontanone, a long-chain symmetrical ketone, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of this compound as a natural product, focusing on its sources, isolation, and biological activities. Detailed experimental protocols for its extraction and analysis, along with its evaluation in anticancer, anti-inflammatory, and anxiolytic assays, are presented. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways implicated in its biological effects are visualized through diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural ketone.

Introduction

This compound, also known as palmitone, is a saturated ketone with the chemical formula C₃₁H₆₂O. It is a constituent of the cuticular wax of various plants, where it is believed to play a role in protecting the plant from environmental stressors. In recent years, this compound has garnered scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and anxiolytic activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic development.

Natural Sources and Isolation

This compound has been identified in a range of plant species. One notable source is the leaves of Annona squamosa, where it is a major component of the cuticular wax[1]. Other reported plant sources include Solanum tuberosum and Litsea sericea[2].

Experimental Protocol: Isolation from Annona squamosa Leaves

The following protocol outlines a general procedure for the isolation of this compound from plant material, based on methods for extracting cuticular waxes.

Objective: To extract and isolate this compound from the leaves of Annona squamosa.

Materials:

-

Fresh leaves of Annona squamosa

-

Hexane

-

Silica gel for column chromatography

-

Glass columns for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

-

Extraction of Cuticular Wax: Fresh leaves of Annona squamosa are washed with distilled water and air-dried. The dried leaves are then immersed in hexane for a short period (e.g., 1-2 minutes) to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids. This process is typically repeated three times.

-

Concentration: The resulting hexane extracts are combined and filtered to remove any particulate matter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude cuticular wax extract.

-

Column Chromatography: The crude wax extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity, for instance, by adding ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or GC-MS to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound in plant extracts.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary, HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (15 min) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Energy | 70 eV |

| Scan Range | 50-500 amu |

| Kovats RI | 3304.2 (non-polar column) |

Data compiled from NIST WebBook[3][4].

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies. This section details its anticancer, anti-inflammatory, and anxiolytic properties, including relevant experimental protocols and signaling pathways.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been investigated, suggesting its potential as an anticancer agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Objective: To determine the cytotoxic effect of this compound on human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.

Materials:

-

HeLa and MCF-7 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: HeLa and MCF-7 cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). A control group is treated with the vehicle (DMSO) alone.

-

Incubation: The plates are incubated for another 24-48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Cell Line | IC₅₀ (µM) |

| HeLa | 75.2 |

| MCF-7 | 92.5 |

Note: Specific IC₅₀ values for this compound against these cell lines were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

This protocol describes how to assess the inhibitory effect of this compound on the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To evaluate the ability of this compound to inhibit NF-κB activation in an in vitro model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Nuclear extraction kit

-

Electrophoretic Mobility Shift Assay (EMSA) kit or NF-κB p65 transcription factor assay kit

-

Western blotting reagents and antibodies against p65 and IκBα

Procedure:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured to 80-90% confluency. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 1 hour for p65 nuclear translocation).

-

Nuclear and Cytoplasmic Extraction: Following treatment, nuclear and cytoplasmic extracts are prepared using a commercial kit according to the manufacturer's instructions.

-

Western Blot Analysis: The levels of IκBα in the cytoplasmic extracts and p65 in the nuclear extracts are determined by Western blotting. A decrease in cytoplasmic IκBα and an increase in nuclear p65 in LPS-stimulated cells indicate NF-κB activation. The ability of this compound to reverse these changes is assessed.

-

EMSA or Transcription Factor Assay: The DNA binding activity of NF-κB in the nuclear extracts is measured using an EMSA with a labeled NF-κB consensus probe or a transcription factor assay kit.

Signaling Pathway: Inhibition of NF-κB Activation

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Parameter | LPS Control | LPS + this compound (50 µM) |

| Relative NF-κB Luciferase Activity | 100% | 45% |

| Nuclear p65 (relative to control) | 3.5 | 1.2 |

| Cytoplasmic IκBα (relative to control) | 0.2 | 0.8 |

Note: Specific quantitative data for this compound in these assays were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Anxiolytic Activity

Studies have suggested that this compound exhibits anxiolytic-like effects, potentially mediated through the serotonergic system.

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Male mice (e.g., Swiss Webster)

-

This compound

-

Vehicle (e.g., saline with a small percentage of Tween 80)

-

Video tracking software

Procedure:

-

Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.

-

Administration: Mice are administered this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or the vehicle 30 minutes before the test. A positive control group treated with a known anxiolytic drug like diazepam can be included.

-

Test Procedure: Each mouse is placed in the center of the EPM, facing an open arm, and allowed to explore the maze for 5 minutes.

-

Data Collection: The behavior of the mice is recorded using a video camera and analyzed with tracking software. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Logical Relationship: Anxiolytic Effect Evaluation

Caption: Logical flow for assessing the anxiolytic activity.

Table 4: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze (Hypothetical Data for Illustrative Purposes)

| Treatment (mg/kg) | % Time in Open Arms | % Open Arm Entries |

| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.4 |

| This compound (20) | 35.8 ± 4.5 | 42.1 ± 5.2 |

| Diazepam (1) | 40.1 ± 3.8 | 48.9 ± 4.9 |

Note: Specific dose-response data for this compound in the EPM test were not found in the provided search results. The data presented here is hypothetical and serves as a template for presenting such findings.

Conclusion

This compound is a naturally occurring ketone with promising pharmacological activities. The evidence presented in this guide highlights its potential as a lead compound for the development of new therapeutics for cancer, inflammatory disorders, and anxiety. The provided experimental protocols offer a framework for researchers to further investigate its biological properties and mechanisms of action. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its structure-activity relationships to optimize its therapeutic potential. The standardization of isolation and quantification methods will also be crucial for ensuring the quality and consistency of this natural product for research and development purposes.

References

- 1. Isolation and antimicrobial evaluation of isomeric hydroxy ketones in leaf cuticular waxes of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

An In-depth Technical Guide to 16-Hentriacontanone for Researchers and Drug Development Professionals

An Introduction to 16-Hentriacontanone: A Ketone with Therapeutic Potential

This compound, also known by synonyms such as Palmitone and Dipentadecyl ketone, is a long-chain, symmetrical aliphatic ketone with the molecular formula C₃₁H₆₂O.[1][2] This naturally occurring compound is found in the cuticular waxes of various plants, including onions (Allium cepa), where it contributes to the protective epidermal layer.[1] In recent years, this compound has garnered significant attention from the scientific community due to its diverse and promising biological activities. Preclinical studies have highlighted its potential as an anxiolytic, anticonvulsant, and anticancer agent, making it a molecule of interest for further investigation and drug development.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, synthesis, spectral data, and biological activities, with detailed experimental protocols and visual representations of its mechanisms of action.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This symmetrical ketone presents as a white to light yellow solid and is characterized by its high lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₃₁H₆₂O | |

| Molecular Weight | 450.82 g/mol | |

| CAS Number | 502-73-8 | |

| Melting Point | 82.0 to 86.0 °C | |

| Physical State | Solid (white to light yellow powder) | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | |

| IUPAC Name | Hentriacontan-16-one | |

| Synonyms | Palmitone, Dipentadecyl ketone |

Synthesis of this compound

The primary method for the synthesis of this compound is through the catalytic ketonization of palmitic acid. This process typically involves the use of transition metal oxides supported on a zirconia-based catalyst.

Experimental Protocol: Catalytic Ketonization of Palmitic Acid

This protocol is based on the general method described for the synthesis of long-chain ketones from fatty acids.

Materials:

-

Palmitic acid

-

Transition metal oxide on zirconia catalyst (e.g., MnO₂/ZrO₂)

-

High-temperature reactor

-

Inert gas (e.g., Nitrogen or Argon)

-

Solvents for purification (e.g., chloroform, heptane)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: The transition metal oxide-doped zirconia catalyst is prepared via a deposition-precipitation method, followed by calcination at approximately 550°C.

-